Head-to-Head Subcutaneous LD50 in Mice: TL-599 Exhibits 6-Fold Greater Acute Toxicity Than Neostigmine
In the foundational study by Stevens and Beutel, TL-599 (labelled as the 3-isopropyl derivative) was directly compared with neostigmine under identical experimental conditions. TL-599 produced a subcutaneous LD50 of 0.075 mg/kg in mice, compared with 0.45 mg/kg for neostigmine, representing a 6.0-fold enhancement in acute lethal potency [1]. This comparison is drawn from the same study, using the same route of administration, species, and endpoint, eliminating inter-laboratory variability as a confounding factor.
| Evidence Dimension | Subcutaneous LD50 in mice (acute toxicity) |
|---|---|
| Target Compound Data | 0.075 mg/kg (TL-599) |
| Comparator Or Baseline | Neostigmine: 0.45 mg/kg |
| Quantified Difference | 6.0-fold lower LD50 (higher toxicity) for TL-599 |
| Conditions | Subcutaneous injection in mice; Stevens & Beutel, J. Am. Chem. Soc. 1941, 63, 308–311 |
Why This Matters
Procurement decisions for AChE inhibitor reference standards, toxicological controls, or research tool compounds must account for this 6-fold potency differential, as neostigmine cannot serve as a suitable low-toxicity surrogate for experimental protocols requiring TL-599.
- [1] Stevens, J. R., & Beutel, R. H. (1941). Physostigmine Substitutes. Journal of the American Chemical Society, 63(1), 308–311. doi:10.1021/ja01846a078 View Source
